1-Bromo-4-fluoronaphthalene is an organic compound used in various scientific research applications, primarily within the field of organic chemistry. Its synthesis can be achieved through different methods, including the fluorination of 1-bromonaphthalene or the bromination of 4-fluoronaphthalene. [, ]
1-Bromo-4-fluoronaphthalene is an organic compound with the molecular formula and a molecular weight of 225.06 g/mol. It consists of a naphthalene ring substituted with a bromine atom at the first position and a fluorine atom at the fourth position. This compound appears as a crystalline solid, with a melting point ranging from 33°C to 37°C and is moderately soluble in organic solvents but has limited solubility in water .
Research indicates that 1-bromo-4-fluoronaphthalene exhibits various biological activities. It has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism. This suggests its relevance in pharmacological studies and toxicological assessments . Additionally, it has shown toxicity to flora and fauna, raising concerns about its environmental impact .
1-Bromo-4-fluoronaphthalene can be synthesized through several methods:
This compound serves multiple purposes in various fields:
Studies have indicated that 1-bromo-4-fluoronaphthalene interacts with various biological systems. Its ability to inhibit specific cytochrome P450 enzymes suggests potential implications for drug-drug interactions and metabolic pathways in pharmacology. Furthermore, its toxicity profile necessitates careful handling and consideration during laboratory use and environmental assessments .
1-Bromo-4-fluoronaphthalene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-2-fluoronaphthalene | Different halogen positions affecting reactivity | |
| 1-Fluoronaphthalene | Lacks bromine; more reactive due to fewer substituents | |
| 1-Bromonaphthalene | No fluorine; differing electronic properties | |
| 4-Fluoronaphthalene | Similar structure but lacks bromine |
The unique positioning of bromine and fluorine atoms in 1-bromo-4-fluoronaphthalene contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds .
Irritant